N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt

Overview

Description

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt: is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a nitrophenylsulfenyl group attached to gamma-aminobutyric acid, with di(cyclohexyl)ammonium as the counterion. It is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt typically involves multiple steps:

Formation of N-O-Nitrophenylsulfenyl Chloride: This intermediate is prepared by reacting nitrophenol with thionyl chloride under controlled conditions to introduce the sulfenyl chloride group.

Reaction with Gamma-Aminobutyric Acid: The N-O-nitrophenylsulfenyl chloride is then reacted with gamma-aminobutyric acid in the presence of a base such as triethylamine to form the desired sulfenylated product.

Formation of the Ammonium Salt: The final step involves neutralizing the product with di(cyclohexyl)amine to form the di(cyclohexyl)ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenylsulfenyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The sulfenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the nitro group.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt is used as a reagent for introducing sulfenyl groups into organic molecules. This can be useful in the synthesis of complex organic compounds and in the modification of biomolecules.

Biology

In biological research, this compound can be used to study the effects of sulfenylation on protein function. Sulfenylation is a post-translational modification that can affect protein activity, localization, and interactions.

Medicine

Potential applications in medicine include the development of novel therapeutic agents that target specific proteins or pathways modified by sulfenylation. This could lead to new treatments for diseases where protein function is dysregulated.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt exerts its effects involves the transfer of the sulfenyl group to target molecules. This can modify the chemical properties of the target, potentially altering its reactivity, stability, or interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-O-Nitrophenylsulfenyl-glycine di(cyclohexyl)ammonium salt

- N-O-Nitrophenylsulfenyl-alanine di(cyclohexyl)ammonium salt

- N-O-Nitrophenylsulfenyl-valine di(cyclohexyl)ammonium salt

Uniqueness

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt is unique due to the presence of the gamma-aminobutyric acid moiety, which can impart specific biological activity and reactivity. This distinguishes it from similar compounds that contain different amino acids, potentially leading to different applications and effects.

Biological Activity

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt, commonly referred to as NPS-GABA, is a derivative of gamma-aminobutyric acid (GABA) that incorporates a nitrophenylsulfenyl group. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of NPS-GABA, drawing on diverse sources and research findings.

- Chemical Formula : C22H35N3O4S

- Molecular Weight : 437.6 g/mol

- CAS Number : 104809-33-8

- Appearance : Yellow powder

- Storage Conditions : -20°C

NPS-GABA functions primarily as an agonist at GABA receptors, similar to its parent compound GABA. GABA is recognized as the main inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability throughout the nervous system .

Interaction with GABA Receptors

NPS-GABA binds to GABA receptors, leading to:

- Inhibition of Neuronal Activity : It decreases the likelihood of action potentials in neurons, contributing to its anxiolytic and anticonvulsant effects.

- Potential Modulation of Calcium Channels : Similar to gabapentin, NPS-GABA may interact with voltage-sensitive calcium channels, which is significant for its analgesic properties .

Anticonvulsant Effects

Research indicates that compounds derived from GABA can prevent seizures in various animal models. NPS-GABA's structure suggests it may exhibit similar anticonvulsant properties as gabapentin .

Antimicrobial Activity

NPS-GABA has been evaluated for its antimicrobial properties against various bacterial strains. The minimal inhibitory concentrations (MICs) for several Gram-positive and Gram-negative bacteria were determined, revealing that while NPS-GABA exhibits some antibacterial activity, it may not be as potent as other quaternary ammonium compounds .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | >500 |

Study on Neuroprotective Effects

A study published in Frontiers in Neuroscience explored the neuroprotective effects of GABA derivatives, including NPS-GABA. The findings suggested that these compounds could reduce neuronal death in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

Evaluation of Antimicrobial Efficacy

In a comparative study on various ammonium salts, NPS-GABA was tested against common pathogens. While it showed efficacy against Staphylococcus aureus, its activity against Gram-negative bacteria was limited, necessitating further structural modifications for enhanced potency .

Properties

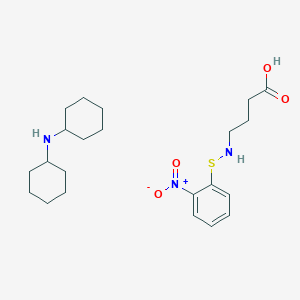

IUPAC Name |

N-cyclohexylcyclohexanamine;4-[(2-nitrophenyl)sulfanylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-10(14)6-3-7-11-17-9-5-2-1-4-8(9)12(15)16/h11-13H,1-10H2;1-2,4-5,11H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPCVLOTBKFZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317652 | |

| Record name | NSC319664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-33-8 | |

| Record name | Butanoic acid, 4-[[(2-nitrophenyl)thio]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104809-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC319664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.